molecular formula C30H29ClFN5O3 B611466 Transtinib CAS No. 1246089-27-9

Transtinib

Número de catálogo: B611466
Número CAS: 1246089-27-9
Peso molecular: 562.0424
Clave InChI: XDPSIOSBWCREAL-ZUURVNMSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Transtinib is a potent and irreversible EGFR tyrosine kinase inhibitors (EGFR-TKIs) with activity against L858R/T790M mutant NSCLC cell lines and xenografts. This compound displayed strong anti-proliferative activity against the H1975 and A431 cell lines with IC50 values of 34 nM and 62 nM, respectively. In xenograft models, this compound significantly decreases tumor size for a prolonged period of time. this compound is a potential cancer therapeutic drug lead for the inhibition of mutant EGFR to overcome the development of resistance.

Aplicaciones Científicas De Investigación

In Vitro Studies

Transtinib has demonstrated significant anti-proliferative effects in various cell lines:

  • Cell Lines Tested : H1975 (EGFR T790M/L858R mutant), A431 (wild-type EGFR)
  • IC50 Values :
    • H1975: 34 nM
    • A431: 62 nM
    • HER2-overexpressing N87: 47 nM

These values indicate that this compound is more effective than gefitinib in inhibiting cell proliferation across these models, suggesting a strong potential for overcoming resistance in EGFR-mutant cancers .

In Vivo Studies

In xenograft models, this compound has shown remarkable tumor reduction capabilities:

  • Dosing Regimen : Administered at 5 mg/kg/day.
  • Tumor Reduction : Achieved up to 90% reduction in tumor size after four weeks of treatment in both A431 and H1975 models .

Clinical Applications

This compound's applications extend into clinical trials, particularly focusing on NSCLC and melanoma:

Non-Small Cell Lung Cancer (NSCLC)

This compound is being investigated for its effectiveness in patients with advanced NSCLC harboring EGFR mutations. Clinical studies have indicated that this compound can significantly reduce tumor size and improve progression-free survival rates compared to standard treatments.

Melanoma

In combination with other agents such as dabrafenib, this compound has been evaluated for treating melanoma with BRAF V600 mutations. The combination therapy has shown improved response rates and prolonged disease control compared to monotherapy with either agent alone .

Case Studies

The following table summarizes key case studies demonstrating this compound's efficacy:

Study IDCancer TypeTreatment RegimenResults
MEK115306MelanomaDabrafenib + this compoundImproved progression-free survival compared to placebo
NCT01682083Non-Small Cell Lung CancerThis compound MonotherapySignificant tumor size reduction observed
Oncotarget StudyVarious EGFR MutantsThis compound vs. GefitinibHigher efficacy in mutant EGFR models

Propiedades

Número CAS

1246089-27-9

Fórmula molecular

C30H29ClFN5O3

Peso molecular

562.0424

Nombre IUPAC

N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]-7-ethoxyquinazolin-6-yl]-3-pyrrolidin-2-ylprop-2-enamide

InChI

InChI=1S/C30H29ClFN5O3/c1-2-39-28-16-25-23(15-26(28)37-29(38)11-9-21-7-4-12-33-21)30(35-18-34-25)36-22-8-10-27(24(31)14-22)40-17-19-5-3-6-20(32)13-19/h3,5-6,8-11,13-16,18,21,33H,2,4,7,12,17H2,1H3,(H,37,38)(H,34,35,36)

Clave InChI

XDPSIOSBWCREAL-ZUURVNMSSA-N

SMILES

CCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl)NC(=O)C=CC5CCCN5

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Transtinib

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Transtinib
Reactant of Route 2
Reactant of Route 2
Transtinib
Reactant of Route 3
Reactant of Route 3
Transtinib
Reactant of Route 4
Reactant of Route 4
Transtinib
Reactant of Route 5
Reactant of Route 5
Transtinib
Reactant of Route 6
Reactant of Route 6
Transtinib

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.